molecular formula C31H20O8 B13806629 1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- CAS No. 52256-80-1

1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-

Cat. No.: B13806629
CAS No.: 52256-80-1
M. Wt: 520.5 g/mol
InChI Key: NJWZAJNQKJUEKC-UHFFFAOYSA-N
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Description

Development Timeline of Bisphenol A Dianhydride Research

The origins of BPADA research are inextricably linked to the discovery of bisphenol A (BPA) in 1891 by Russian chemist Aleksandr Dianin. Initially investigated for its estrogenic properties in the 1930s, BPA’s utility shifted toward industrial applications following breakthroughs in epoxy resin synthesis by I.G. Farbenindustrie in 1934. By the 1950s, BPA-derived polycarbonates emerged as revolutionary materials, catalyzing interest in functionalized derivatives like BPADA.

The direct synthesis of BPADA gained momentum in the late 20th century, driven by demands for thermally stable polymers. A pivotal advancement occurred in 2021 with the development of a streamlined preparation method using 4-chlorophthalic anhydride and bisphenol A under catalytic conditions, achieving a yield of 85%. This method optimized atom economy and reduced waste acid production, aligning with green chemistry principles.

Table 1: Key Developments in BPADA Research

Year Milestone Significance
1891 Synthesis of BPA Foundation for later derivatives
1934 Epoxy resin synthesis Demonstrated BPA’s industrial potential
2021 Efficient BPADA synthesis Enabled scalable production with minimal byproducts

Key Historical Milestones in Polyimide Chemistry

Polyimide chemistry evolved in parallel with BPADA research. The 1930s–1940s saw the first epoxy resins derived from BPA and epichlorohydrin, which laid the groundwork for high-temperature polymers. By 1958, Bayer and General Electric commercialized BPA-based polycarbonates, highlighting the versatility of aromatic dianhydrides.

The incorporation of BPADA into polyimides marked a turning point in the 2010s. Researchers demonstrated that BPADA’s tetrafunctional structure enhanced polymer solubility without compromising thermal stability. For instance, polyimides synthesized with BPADA and meta-/para-phenylenediamine exhibited glass transition temperatures exceeding 250°C while remaining soluble in chloroform. This balance between processability and performance solidified BPADA’s role in aerospace and electronics coatings.

Table 2: Milestones in Polyimide Chemistry

Decade Advancement Impact
1930s Epoxy resins Early high-performance coatings
1950s Polycarbonates Expanded applications in engineering plastics
2010s BPADA-based polyimides Achieved solubility-stability equilibrium

Evolution of Academic Understanding of Aromatic Dianhydride Systems

Early studies of aromatic dianhydrides focused on their reactivity in polycondensation reactions. The 1990s revealed that BPADA’s isobenzofurandione rings facilitated covalent bonding with diamines, producing networks with exceptional mechanical strength. Nuclear magnetic resonance (NMR) analyses later confirmed that BPADA’s equatorial C–O linkages promoted dense molecular packing, as evidenced by wide-angle X-ray diffraction (WAXD) patterns.

Recent computational models have further elucidated conformational effects. For example, density functional theory (DFT) simulations showed that BPADA’s methylethylidene bridge minimizes steric hindrance, enabling efficient polymerization. These insights have guided the design of copolymers, such as BPADA–meta-phenylenediamine–para-phenylenediamine systems, which exhibit tunable optical and thermal properties.

Table 3: Structural Insights into BPADA Systems

Technique Finding Implication
WAXD Equatorial C–O enhances packing Improved thermal stability
DFT Low steric hindrance at bridge Facilitates polymerization
NMR Confirmed covalent bonding Validated network formation

Properties

CAS No.

52256-80-1

Molecular Formula

C31H20O8

Molecular Weight

520.5 g/mol

IUPAC Name

4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione

InChI

InChI=1S/C31H20O8/c1-31(2,17-9-13-19(14-10-17)36-23-7-3-5-21-25(23)29(34)38-27(21)32)18-11-15-20(16-12-18)37-24-8-4-6-22-26(24)30(35)39-28(22)33/h3-16H,1-2H3

InChI Key

NJWZAJNQKJUEKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)OC6=O

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound is typically achieved through multi-step organic reactions involving:

  • Preparation of chlorophthalic anhydride derivatives
  • Formation of bisphenol A disodium salt
  • Nucleophilic aromatic substitution to form the ether linkage
  • Hydrolysis and dehydration steps to yield the dianhydride

This method is well-documented in industrial and research literature, reflecting a robust synthetic route.

Detailed Stepwise Synthesis Procedure

Step Reaction Description Key Reagents and Conditions Outcome/Notes
1 Imidization of 4-chlorophthalic anhydride to form N-phenyl-4-chlorophthalimide 4-Chlorophthalic anhydride, aniline, heat Formation of reactive intermediate for nucleophilic substitution
2 Synthesis of bisphenol A disodium salt Bisphenol A, sodium hydroxide Activation of bisphenol A for nucleophilic substitution
3 Nucleophilic aromatic substitution of chlorophthalimide by bisphenol A disodium salt in dipolar aprotic solvent DMF or DMSO solvent, elevated temperature Formation of bisphenol A diether tetraacid intermediate
4 Hydrolysis of intermediate to bisphenol A diether tetraacid Acidic or aqueous conditions Conversion to tetraacid form
5 Dehydration of tetraacid to form the dianhydride (target compound) Heat, dehydrating agents (e.g., acetic anhydride or heat alone) Formation of 1,3-isobenzofurandione bisphenol A diether dianhydride

This synthetic route has been optimized for industrial scale production, providing high purity and yield of the dianhydride monomer.

Reaction Scheme Summary

  • 4-Chlorophthalic anhydride → N-phenyl-4-chlorophthalimide (imidization)
  • Bisphenol A + NaOH → Bisphenol A disodium salt
  • N-phenyl-4-chlorophthalimide + Bisphenol A disodium salt → Ether-linked tetraacid intermediate
  • Hydrolysis → Bisphenol A diether tetraacid
  • Dehydration → 1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- (dianhydride)

Research Outcomes and Analytical Data

Purity and Physical Properties

  • The compound typically crystallizes as a white to light yellow powder with melting point range 184-187 °C, consistent with literature values.
  • Predicted density is approximately 1.406 g/cm³.
  • It exhibits low vapor pressure at room temperature, indicating stability under ambient conditions.

Application-Driven Characterization

  • The dianhydride is a critical monomer for polyimide synthesis, imparting thermal stability, mechanical strength, and chemical resistance to the resulting polymers.
  • Polyimides derived from this dianhydride show fusibility and processability superior to many conventional polyimides, facilitating fabrication of thin-walled and complex-shaped components.

Summary Table: Preparation Method and Key Parameters

Parameter Details
Starting Materials 4-Chlorophthalic anhydride, bisphenol A, sodium hydroxide
Solvents Dipolar aprotic solvents such as DMF or DMSO
Reaction Type Nucleophilic aromatic substitution, imidization, hydrolysis, dehydration
Temperature Range Elevated temperatures (typically 100-200 °C depending on step)
Product Purity High purity (>98%) achievable with optimized process
Physical Form White to light yellow crystalline powder
Melting Point 184-187 °C
Applications Polyimide monomer for high-performance polymers and composites
Safety Considerations Irritant; use personal protective equipment and inert atmosphere for storage

Chemical Reactions Analysis

1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Materials Science

Polymer Development
1,3-Isobenzofurandione derivatives are utilized in the synthesis of high-performance polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries. For instance, the polymerization of this compound with diamines leads to polyetherimide resins that are used in high-temperature applications due to their superior heat resistance and dimensional stability .

Coatings and Adhesives
The compound is also explored for use in coatings and adhesives. Its ability to form strong covalent bonds enhances the durability and adhesion properties of coatings applied to various substrates. Research indicates that coatings derived from this compound can provide excellent resistance to chemicals and UV radiation .

Pharmaceutical Applications

Drug Delivery Systems
In pharmaceutical research, 1,3-Isobenzofurandione derivatives have been investigated as potential drug delivery systems. The compound's ability to form micelles or nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability. Studies have shown that these formulations can enhance the efficacy of poorly soluble drugs .

Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,3-Isobenzofurandione derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. Clinical trials are ongoing to evaluate their effectiveness as chemotherapeutic agents .

Environmental Applications

Pollutant Removal
The compound has been studied for its potential in environmental remediation. Its unique structure allows it to interact with various pollutants, facilitating their removal from contaminated water sources. Research has demonstrated that modified versions of this compound can effectively adsorb heavy metals and organic pollutants from aqueous solutions .

Biodegradability Studies
Environmental safety assessments have been conducted to evaluate the biodegradability of 1,3-Isobenzofurandione derivatives. These studies are crucial for understanding the environmental impact of synthetic compounds and ensuring compliance with regulatory standards regarding persistent organic pollutants .

Case Studies

Study Title Application Focus Findings
"Thermal Properties of Polyetherimide Resins"Materials ScienceDemonstrated superior thermal stability compared to conventional polymers.
"Nanoparticle Formulation for Anticancer Drug Delivery"PharmaceuticalsEnhanced solubility and bioavailability of poorly soluble drugs using micellar formulations.
"Adsorption Mechanisms of Organic Pollutants"Environmental ScienceEffective removal of heavy metals from wastewater using modified polymeric adsorbents.

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- involves its interaction with various molecular targets. The compound can form stable complexes with different substrates, influencing their reactivity and stability. The pathways involved in its action are primarily related to its ability to undergo polymerization and form stable, high-molecular-weight structures .

Comparison with Similar Compounds

4,4'-Sulfonylbis[1,3-isobenzofurandione] (CAS: 172997-36-3)

  • Structure : Replaces the isopropylidene group with a sulfonyl (-SO₂-) linker.
  • Properties: The sulfonyl group introduces electron-withdrawing effects, reducing electron density at the anhydride groups. This enhances hydrolytic stability but may lower reactivity toward nucleophiles (e.g., amines) compared to the target compound. Polymers derived from this monomer exhibit improved solubility in polar aprotic solvents due to the sulfonyl group’s polarity .
  • Applications : Used in sulfonated polyimides for proton-exchange membranes in fuel cells.

Hexahydrophthalic Anhydride (CAS: 85-43-8)

  • Structure : Hydrogenated derivative with a cyclohexane ring instead of the aromatic system.
  • Properties : Reduced thermal stability (degradation ~200°C vs. >300°C for the target compound) due to the absence of aromaticity. Higher flexibility in polymer chains, leading to lower glass transition temperatures (Tg).
  • Applications : Epoxy curing agent for coatings and adhesives requiring flexibility .

Fluorinated Analogues

5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(1,3-isobenzofurandione) (CAS: 135238-68-5)

  • Structure : Incorporates trifluoromethyl groups on the bridging unit.
  • Properties : Fluorination enhances thermal oxidative stability (up to 400°C) and reduces dielectric constants (ε < 2.8). The strong C-F bonds impart chemical inertness, making it suitable for harsh environments.
  • Applications : Dielectric materials in microelectronics and aerospace composites .

Polymeric Derivatives

Polymer with 1,3-Benzenediamine

  • Synthesis : Reaction of the target compound with 1,3-benzenediamine yields a polyimide with alternating phthalimide and phenylenediamine units.
  • Properties : Tg > 250°C, tensile strength ~120 MPa. Comparable to commercial Kapton® but with improved processability due to the isopropylidene group’s flexibility .
  • Contrast : Polymers derived from sulfonylbis(phthalic anhydride) (CAS: 172997-36-3) exhibit higher Tg (~300°C) but lower solubility .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name CAS Molecular Weight Tg (°C) Thermal Stability (°C) Key Applications
Target Compound 38103-06-9 580.46 250 >300 Polyimides, Epoxies
4,4'-Sulfonylbis[1,3-isobenzofurandione] 172997-36-3 358.28 300 350 Fuel Cell Membranes
Hexahydrophthalic Anhydride 85-43-8 154.12 50 200 Flexible Epoxies
Fluorinated Derivative (CAS: 135238-68-5) 135238-68-5 582.32 N/A 400 Dielectric Materials

Table 2: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound 1770, 1850 7.2–8.1 (aromatic H) 165–170 (anhydride C=O)
Hexahydro Derivative 1735, 1790 1.2–2.5 (cyclohexane H) 25–35 (aliphatic C)

Biological Activity

1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, presenting data from various studies and assessments to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Formula: C31H20O8
Molecular Weight: 520.48 g/mol
CAS Number: 104136-07-2

The compound features a complex structure with multiple aromatic rings and functional groups, contributing to its reactivity and potential biological interactions.

Antioxidant Properties

Research indicates that compounds similar to 1,3-isobenzofurandione exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

  • Study Findings: A study reported that derivatives of isobenzofurandione showed a marked ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Cytotoxicity

Cytotoxicity assessments have been conducted to evaluate the effects of 1,3-isobenzofurandione on various cancer cell lines.

  • Case Study: In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating significant potency compared to standard chemotherapeutics .

Anti-inflammatory Effects

Inflammation plays a pivotal role in many chronic diseases. Preliminary studies suggest that 1,3-isobenzofurandione may possess anti-inflammatory properties.

  • Mechanism of Action: It is hypothesized that the compound inhibits pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound against neurodegenerative diseases.

  • Research Insight: Animal models treated with 1,3-isobenzofurandione showed reduced neuronal damage and improved cognitive function following induced oxidative stress .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
CytotoxicitySelective toxicity in MCF-7 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveReduced neuronal damage in animal models

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of 1,3-isobenzofurandione. Various studies have assessed its acute and chronic toxicity.

  • Findings: The National Toxicology Program (NTP) reported low acute toxicity levels in animal studies. Long-term exposure assessments indicate no significant carcinogenic potential, although further studies are recommended for comprehensive risk evaluation .

Regulatory Status

The compound is under scrutiny by regulatory bodies due to its industrial applications. The European Chemicals Agency (ECHA) has categorized it as requiring further investigation for environmental impact and human health risks .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1,3-Isobenzofurandione derivatives?

Answer: Synthesis optimization requires careful control of reaction conditions, including:

  • Catalyst selection : Lewis acids like TiCl₄ (used in analogous bis(phenoxide) syntheses) enhance electrophilic aromatic substitution efficiency .
  • Solvent purity : Anhydrous solvents (e.g., ethanol) prevent side reactions during reflux .
  • Stoichiometric ratios : Precise molar equivalents of reactants (e.g., diols or anhydrides) minimize byproducts .
  • Purification : Column chromatography or recrystallization ensures high purity, validated via HPLC with buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .

Basic: How can researchers characterize the structural integrity of this compound?

Answer: Use a multi-technique approach:

  • Spectroscopy : FT-IR identifies carbonyl (C=O) and ether (C-O-C) groups; ¹H/¹³C NMR confirms aromatic proton environments .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally related bis(aryloxy) compounds .

Advanced: What methodologies address contradictions in spectroscopic data for polymeric derivatives of this compound?

Answer: Discrepancies in NMR or IR spectra (e.g., unexpected peak splitting) may arise from:

  • Conformational isomerism : Use variable-temperature NMR to assess dynamic equilibria .
  • Batch impurities : Compare multiple synthesis batches using gradient HPLC with methanol/buffer mobile phases (65:35 ratio) .
  • Computational validation : Density Functional Theory (DFT) simulations predict vibrational frequencies and NMR chemical shifts, cross-referenced with experimental data .

Advanced: How does the compound’s biphenyleneoxy backbone influence its thermal stability in polymer applications?

Answer: The rigid bis(4,1-phenyleneoxy) scaffold enhances thermal resistance by:

  • Restricting chain mobility : Reduces degradation rates under thermal stress (TGA analysis recommended) .
  • Synergistic effects : Copolymerization with aromatic diamines (e.g., 4,4'-oxybis[benzenamine]) improves char yield, as seen in polyimide analogs .
  • Accelerated aging tests : Conduct isothermal TGA at 300°C to compare weight loss profiles with control polymers .

Advanced: What strategies resolve low yields in copolymerization reactions involving this compound?

Answer: Low yields often stem from:

  • Steric hindrance : Modify reaction media (e.g., high-boiling solvents like NMP) to enhance monomer solubility .
  • Initiator efficiency : Optimize radical initiator concentrations (e.g., AIBN) for step-growth polymerization .
  • Post-polymerization treatments : Soxhlet extraction removes unreacted monomers, improving yield accuracy .

Advanced: How can computational modeling predict the compound’s reactivity in novel polymer matrices?

Answer: Employ:

  • DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites for crosslinking .
  • Molecular Dynamics (MD) : Model polymer chain packing to predict mechanical properties (e.g., Young’s modulus) .
  • QSPR models : Correlate substituent effects (e.g., methylethylidene groups) with glass transition temperatures (Tg) .

Table 1: Comparative Analysis of Synthesis Methods

ParameterMethod A (TiCl₄ Catalyst) Method B (Solvent-Free)
Yield78%65%
Purity (HPLC)>99%95%
Reaction Time12 h24 h
Key AdvantageHigh reproducibilityReduced solvent waste

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